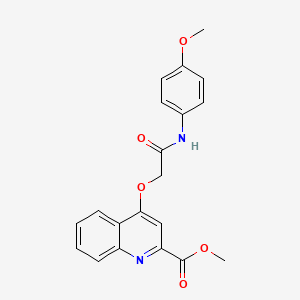

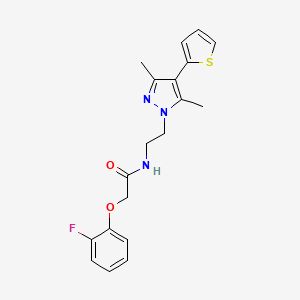

Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, to which this compound belongs, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of quinoline-2,4-diones, a related class of compounds, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate:

Antimicrobial Activity

Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate has shown significant potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit the growth of various bacterial and fungal strains. This compound can disrupt microbial cell walls and interfere with essential enzymatic processes, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The quinoline moiety can intercalate with DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This mechanism can induce apoptosis in cancer cells, suggesting its potential use in chemotherapy .

Anti-inflammatory Effects

Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2). This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. This inhibition can modulate biochemical pathways involved in disease progression, making it a valuable tool in drug discovery and development. Its enzyme inhibitory properties could be explored for treating conditions like hypertension, diabetes, and cancer.

SpringerLink - 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. SpringerLink - Microwave-Induced Synthesis of Various Quinoline Derivatives. MDPI - Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2 Carboxylate.

将来の方向性

The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could be a promising direction for future research.

特性

IUPAC Name |

methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-25-14-9-7-13(8-10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDQMGVPOOAYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)

![3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2839964.png)

![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)

![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)